2-(6-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound notable for its unique heterocyclic structure, which features both pyrazole and pyridine moieties. This compound is classified under the category of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The compound can be synthesized through various organic reactions involving commercially available precursors. Its synthesis often involves multi-step processes that include the formation of pyrazole and pyridine rings, followed by functionalization to introduce the acetic acid moiety.
This compound is classified as a heterocyclic organic compound, specifically a pyrazolo[3,4-b]pyridine derivative. Such compounds are often studied for their pharmacological properties, including anti-inflammatory and anticancer activities.
The synthesis of 2-(6-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves several key steps:
The reactions are typically carried out under controlled temperatures and pH levels to optimize yields. Solvents such as dimethylformamide or methanol may be used depending on the specific reaction conditions.
The molecular formula of 2-(6-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is . The structure features:
The compound exhibits specific structural characteristics that contribute to its reactivity and biological activity. The presence of nitrogen atoms in the heterocycles allows for various interactions with biological targets.
The compound can participate in several types of chemical reactions:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions such as temperature and solvent choice play critical roles in determining the outcome of these reactions.
The mechanism of action for compounds like 2-(6-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid often involves:
Data from pharmacological studies suggest potential anti-inflammatory and anticancer activities linked to its structural features.
The compound is expected to exhibit moderate solubility in polar solvents due to its carboxylic acid group. Its melting point and boiling point would need to be determined experimentally.
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles and electrophiles. The presence of nitrogen heteroatoms enhances its potential for hydrogen bonding and interaction with biological macromolecules.
2-(6-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has potential applications in:
Cyclocondensation between 5-aminopyrazoles and 1,3-dicarbonyl equivalents constitutes the foundational approach for constructing the pyrazolo[3,4-b]pyridine core. This method offers regioselectivity when using N1-substituted aminopyrazoles, preventing isomeric mixtures. For 2-(6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, the synthesis employs 1-ethyl-3-methyl-1H-pyrazol-5-amine and a C4-functionalized 1,3-dicarbonyl synthon. Ethyl acetoacetate derivatives serve as optimal partners, facilitating annulation under acid catalysis (e.g., acetic acid) at 80–100°C. The 3-methyl group originates from the methyl substituent of the 1,3-dicarbonyl component, while N1 alkylation introduces the acetic acid moiety post-cyclization [1] [3].
Table 1: Cyclocondensation Approaches for Core Assembly
Aminopyrazole | 1,3-Dicarbonyl Component | Conditions | C3 Substituent | N1 Functionalization | Yield (%) |
---|---|---|---|---|---|
1-Ethyl-3-methyl-1H-pyrazol-5-amine | Ethyl 2,4-dioxovalerate | AcOH, 90°C, 8 h | Methyl | Post-alkylation | 65–78 |
1-Ethyl-3-methyl-1H-pyrazol-5-amine | Ethyl acetoacetate | PTSA, EtOH, reflux, 6 h | Methyl | Post-alkylation | 70–82 |
Key limitations include moderate yields in sterically hindered systems and the requirement for sequential N1 functionalization. The C6 position exhibits inherent electrophilicity, permitting subsequent cross-coupling (e.g., Suzuki-Miyaura) with 4-(1-ethyl-1H-pyrazol-3-yl)boronic acid to install the pyrazole unit [1] [3].
Solvent-free and aqueous microwave irradiation techniques significantly enhance the efficiency of pyrazolo[3,4-b]pyridine synthesis. Recent advancements demonstrate that reacting 1-ethyl-3-methyl-1H-pyrazol-5-amine with ethyl 2-(ethoxymethylene)-3-oxobutanoate under microwave irradiation (120°C, 20–30 min) affords the ester precursor ethyl 1-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate in 70–85% yield. This method drastically reduces reaction times from hours (conventional reflux) to minutes while eliminating organic solvents [7] [8]. Subsequent hydrolysis (NaOH/H₂O) yields the carboxylic acid, followed by carbodiimide-mediated coupling with glycine tert-butyl ester and final deprotection to install the acetic acid side chain at N1. Microwave irradiation promotes rapid cyclodehydration, minimizing side-product formation and improving atom economy [7].
Table 2: Microwave vs. Conventional Synthesis Efficiency
Method | Reaction Time | Temperature (°C) | Solvent | Yield (%) | Purity (HPLC %) |
---|---|---|---|---|---|
Conventional Reflux | 6–8 h | 110–120 | Toluene | 55–65 | 90–92 |
Microwave | 20–30 min | 120 | None | 70–85 | >98 |
InCl₃ catalysis enables regioselective C6 functionalization critical for installing the 1-ethylpyrazole moiety. The Lewis acid activates α,β-unsaturated carbonyl intermediates toward nucleophilic addition by N-heterocycles. For the target compound, 3-methyl-1-(protected-acetic acid)-1H-pyrazolo[3,4-b]pyridine-6-carbaldehyde undergoes InCl₃-catalyzed (10 mol%) Knoevenagel condensation with (1-ethyl-1H-pyrazol-3-yl)acetonitrile derivatives in acetonitrile at 80°C. This achieves C6 sidechain installation with >90% regioselectivity, avoiding C5 side products common under non-catalytic conditions [5] [9].
The mechanism involves InCl₃ coordinating both the aldehyde oxygen and the acetonitrile α-carbon, enhancing electrophilicity and enolate stability. This dual activation enables efficient C–C bond formation at sterically congested C6. Subsequent hydrolysis/decarboxylation steps yield the acetic acid-functionalized product. Advantages include functional group tolerance (esters, nitriles) and scalability without chromatography [9].
Multicomponent reactions (MCRs) allow simultaneous introduction of N1 and C3 substituents in a single operational step. The Groebke-Blackburn-Bienaymé reaction exemplifies this, combining:
Under mild Brønsted acid catalysis (e.g., Sc(OTf)₃, 5 mol%) in DCE at 60°C, this one-pot assembly achieves ethyl 1-(carboxymethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate in 60–75% yield. Isocyanide-based MCRs (e.g., Passerini) further diversify N1 by reacting pyrazolo[3,4-b]pyridine-6-carbaldehydes with isocyanides and carboxylic acids (including bromoacetic acid), yielding N1-(α-acyloxyalkyl) intermediates suitable for hydrolysis to the acetic acid derivative [3] [6] [10].
MCRs offer advantages:
Table 3: MCR Strategies for Target Compound Synthesis
MCR Type | Components | Catalyst/Conditions | Key Product | Yield Range (%) |
---|---|---|---|---|
Groebke-Blackburn | 5-Amino-1-ethylpyrazole, Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Bromoacetic acid | Sc(OTf)₃, DCE, 60°C | Ethyl 1-(carboxymethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | 60–75 |
Ugi-azide Variant | Pyrazolo aldehyde, Bromoacetic acid, tert-Butyl isocyanide, TMSN₃ | MeOH, rt | 1-(N-(tert-Butyl)-2-azidoacetyl) intermediate | 50–65 |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0